molecular formula C₉H₁₀Cl₃N B1146449 2-(2,3-Dichlorophenyl)azetidine CAS No. 777887-21-5

2-(2,3-Dichlorophenyl)azetidine

Cat. No. B1146449
CAS RN: 777887-21-5
M. Wt: 238.54
InChI Key:
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Description

“2-(2,3-Dichlorophenyl)azetidine” is a chemical compound with the molecular formula C9H9Cl2N. It has a molecular weight of 202.08 .


Molecular Structure Analysis

The molecular structure of “2-(2,3-Dichlorophenyl)azetidine” can be analyzed using density functional theory (DFT) calculations. These calculations can provide optimized geometries, vibrational wavenumbers, highest occupied molecular orbital (HOMO)–lowest unoccupied molecular orbital (LUMO) energies, and other properties .


Chemical Reactions Analysis

The reactivity of azetidines, including “2-(2,3-Dichlorophenyl)azetidine”, is driven by a considerable ring strain. This makes them excellent candidates for ring-opening and expansion reactions .


Physical And Chemical Properties Analysis

Physical properties of “2-(2,3-Dichlorophenyl)azetidine” include its color, density, hardness, and melting and boiling points . Its chemical properties include its reactivity and the ability to undergo specific chemical changes .

Scientific Research Applications

Synthesis of Functionalized Azetidines

The aza Paternò–Büchi reaction is a notable method for synthesizing functionalized azetidines. This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component, which is efficient for creating azetidines with high regio- and stereoselectivity . This method is particularly useful for the rapid assembly of small rings, which are prevalent in complex natural products and pharmaceutical compounds.

Heterocyclic Amino Acid Derivatives

Azetidine compounds, including those derived from 2-(2,3-Dichlorophenyl)azetidine, are used to synthesize new heterocyclic amino acid derivatives. These derivatives are achieved through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . Such compounds have potential applications in drug development due to their unique biological activities.

Pharmaceutical Scaffolds

Incorporating azetidine rings into pharmaceutical scaffolds can result in improved pharmacokinetic properties . The presence of the azetidine moiety in drug molecules can enhance their efficacy and stability, making them valuable in the design of new medications.

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura cross-coupling reaction is a technique used to diversify heterocyclic amino acid derivatives containing azetidine rings . This process involves the cross-coupling of brominated pyrazole–azetidine hybrids with boronic acids, leading to the synthesis of novel compounds with potential pharmacological applications.

Photochemical Behavior Study

The study of the photochemical behavior of azetidines, including 2-(2,3-Dichlorophenyl)azetidine, provides insights into their reactivity and potential applications in photochemistry . Understanding the excited state dynamics and relaxation pathways of azetidines can inform their use in photoreactive materials or photo-initiated synthesis.

Natural Product Synthesis

Azetidines are found in numerous natural products, and their synthesis often involves methods like the aza Paternò–Büchi reaction . The ability to synthesize azetidines efficiently allows for the exploration of natural product analogs and the discovery of new bioactive compounds.

Future Directions

Azetidines, including “2-(2,3-Dichlorophenyl)azetidine”, have been the focus of recent research due to their unique properties and potential applications. Future research directions may include further exploration of their synthesis, reactivity, and applications in various fields .

properties

IUPAC Name

2-(2,3-dichlorophenyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N/c10-7-3-1-2-6(9(7)11)8-4-5-12-8/h1-3,8,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKNSJYXKGDLJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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